An In-depth Technical Guide to 2-Octyldodecyl Acetate: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Octyldodecyl Acetate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-octyldodecyl acetate, a branched-chain ester with significant potential in pharmaceutical formulations. The document details its chemical structure and physical properties, offering a thorough understanding of its characteristics. A detailed experimental protocol for its synthesis via Fischer esterification is provided, alongside a discussion of its applications in drug delivery, particularly in topical formulations where it can function as an emollient and penetration enhancer. Furthermore, the guide explores the potential, though currently theoretical, interactions of lipid-based excipients like 2-octyldodecyl acetate with cellular signaling pathways.
Chemical Structure and Properties
2-Octyldodecyl acetate is the ester formed from the reaction of 2-octyldodecanol (a Guerbet alcohol) and acetic acid. Its branched-chain structure imparts unique physical and chemical properties compared to its linear isomers.
Chemical Structure:
Data Presentation: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-octyldodecyl acetate | N/A |
| CAS Number | 74051-84-6 | [1][2] |
| Molecular Formula | C22H44O2 | [3][4] |
| Molecular Weight | 340.59 g/mol | [3] |
| Predicted XlogP | 9.7 | [3] |
| Predicted Monoisotopic Mass | 340.33413 Da | [3] |
| Appearance | Colorless to slightly yellow liquid (predicted) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Insoluble in water; Soluble in organic solvents (predicted) | N/A |
Experimental Protocols: Synthesis of 2-Octyldodecyl Acetate
The synthesis of 2-octyldodecyl acetate is typically achieved through the Fischer esterification of 2-octyldodecanol with acetic acid, using an acid catalyst. To drive the reaction towards the product, it is crucial to remove the water formed during the reaction.
Detailed Methodology: Fischer Esterification using a Dean-Stark Apparatus
Materials:
-
2-Octyldodecanol
-
Glacial Acetic Acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
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Reflux condenser
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-octyldodecanol, a 1.5 molar excess of glacial acetic acid, and a catalytic amount (approximately 1-2 mol%) of p-toluenesulfonic acid. Add toluene as a solvent to facilitate azeotropic removal of water.
-
Esterification: Assemble the Dean-Stark apparatus with the reflux condenser. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating to the bottom and the toluene returning to the reaction flask.
-
Monitoring the Reaction: Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acetic acid and the catalyst. Repeat the washing until the aqueous layer is no longer acidic.
-
Purification: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the toluene solvent using a rotary evaporator.
-
Characterization: The resulting crude 2-octyldodecyl acetate can be further purified by vacuum distillation if necessary. Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
Applications in Drug Development
The unique properties of 2-octyldodecyl acetate, stemming from its branched alkyl chain, make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery.
Role as an Emollient and Solvent:
Guerbet alcohol esters, such as 2-octyldodecyl acetate, are recognized for their excellent emollient properties.[5] They can improve the texture and feel of topical formulations, enhancing patient compliance. Their non-greasy nature and good spreading characteristics make them suitable for creams, lotions, and ointments.[6] As high molecular weight esters, they can also act as effective solvents for various active pharmaceutical ingredients (APIs), potentially increasing their solubility in the formulation.[6]
Potential as a Penetration Enhancer:
Lipid-based excipients are known to influence drug absorption through the skin.[7] The lipophilic nature of 2-octyldodecyl acetate allows it to interact with the lipid matrix of the stratum corneum, potentially disrupting its ordered structure and thereby enhancing the penetration of co-administered drugs. While specific studies on 2-octyldodecyl acetate are limited, the behavior of similar branched-chain fatty acid esters suggests a role in improving the dermal and transdermal delivery of APIs.[8][9]
Mandatory Visualizations
Experimental Workflow: Synthesis of 2-Octyldodecyl Acetate
Caption: Workflow for the synthesis of 2-octyldodecyl acetate.
Signaling Pathway: Hypothetical Modulation by a Lipid-Based Excipient
Caption: Hypothetical modulation of a signaling pathway by a lipid-based excipient.
Discussion
2-octyldodecyl acetate presents itself as a promising, yet underexplored, excipient for the pharmaceutical industry. Its branched structure offers advantages in terms of liquidity at lower temperatures and a favorable sensory profile for topical applications. The synthesis, while requiring careful control to ensure complete reaction, follows well-established chemical principles.
The primary application of 2-octyldodecyl acetate in drug development is likely as a component of topical and transdermal delivery systems. Its role as an emollient and solvent is supported by the known properties of Guerbet alcohol esters.[5][6] The potential for this molecule to act as a penetration enhancer is significant, as facilitating the passage of drugs through the stratum corneum is a major challenge in dermatology.[7]
The interaction of lipid-based excipients with cellular signaling pathways is an area of growing interest. While direct evidence for 2-octyldodecyl acetate is lacking, it is plausible that as a lipophilic molecule, it could transiently alter the fluidity of cell membranes. This alteration could, in turn, influence the function of membrane-bound receptors and downstream signaling cascades.[10][11] For instance, branched-chain fatty acid esters have been shown to possess anti-inflammatory properties by modulating immune responses.[12][13] Further research is warranted to investigate whether 2-octyldodecyl acetate exhibits similar bioactivity.
Conclusion
2-Octyldodecyl acetate is a branched-chain ester with a chemical profile that makes it a highly suitable candidate for use in advanced pharmaceutical formulations. This guide has provided a foundational understanding of its structure, properties, and a detailed protocol for its synthesis. While its primary role is envisioned in topical drug delivery as an emollient and solvent, the potential for this molecule to modulate drug penetration and interact with cellular signaling pathways presents exciting avenues for future research. The data and protocols presented herein are intended to serve as a valuable resource for scientists and professionals engaged in the development of next-generation drug delivery systems.
References
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. PubChemLite - 2-octyldodecyl acetate (C22H44O2) [pubchemlite.lcsb.uni.lu]
- 4. 摩贝化学品搜索_Molbase [baike.molbase.cn]
- 5. ulprospector.com [ulprospector.com]
- 6. US5639791A - Di-guerbet esters in personal care applications - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
- 9. bohrium.com [bohrium.com]
- 10. Lipids and Lipid-Processing Pathways in Drug Delivery and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of excipients on drug absorption via modulation of intestinal transporters activity [wisdomlib.org]
- 12. Branched Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Protect against Colitis by Regulating Gut Innate and Adaptive Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Branched fatty acid esters of hydroxy fatty acids (FAHFA) - FGU [fgu.cas.cz]
